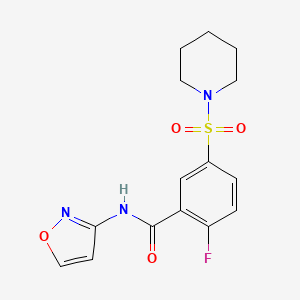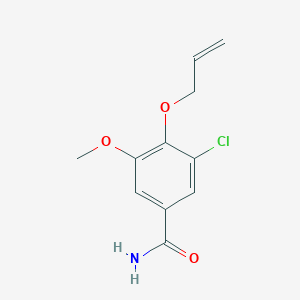![molecular formula C20H13ClN2O2 B5086397 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5086397.png)
3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that belongs to the class of benzo[f]chromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to exhibit potent antioxidant activity. It has also been shown to inhibit the production of pro-inflammatory cytokines. The compound has been tested for its toxicity in vitro and in vivo and has been found to be relatively safe at therapeutic doses.
実験室実験の利点と制限
One of the major advantages of using 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cells. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the areas of research is the development of more efficient synthesis methods to obtain the compound with higher yields and purity. Another area of research is the optimization of the compound's pharmacokinetics and pharmacodynamics to improve its therapeutic efficacy. Additionally, the compound's potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored. Finally, the development of novel analogs of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile with improved pharmacological properties can be pursued.
Conclusion:
In conclusion, 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that has shown promise in scientific research for its potent anticancer, anti-inflammatory, and antioxidant activities. The compound's mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells and inhibit the NF-κB signaling pathway. The compound has several advantages and limitations for lab experiments, and several future directions for research can be pursued to optimize its therapeutic potential.
合成法
The synthesis of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-aminobenzamide to obtain the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.
科学的研究の応用
3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The compound has been tested for its ability to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-13-6-3-5-12(8-13)17-15(10-22)20(23)25-19-16(24)9-11-4-1-2-7-14(11)18(17)19/h1-9,17,24H,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLORJNDXNWBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5086316.png)
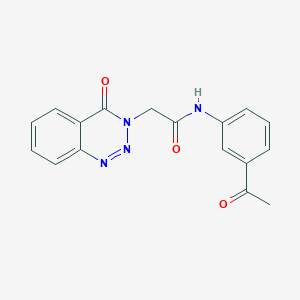
![1-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086330.png)
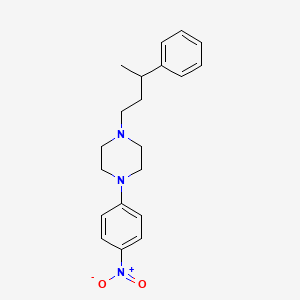
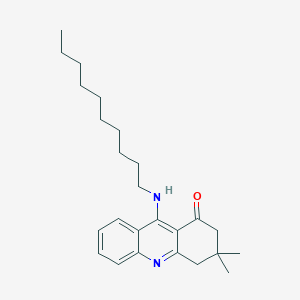
![4-allyl-1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5086352.png)
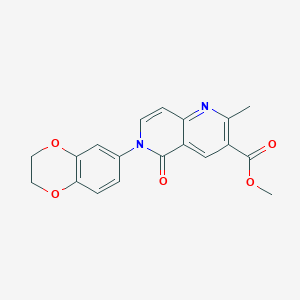
![4-[(1-benzyl-1H-benzimidazol-2-yl)(hydroxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B5086371.png)
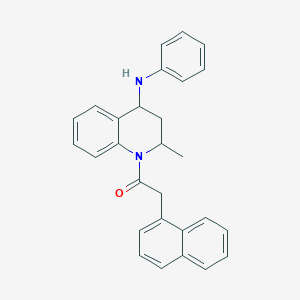
![N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide](/img/structure/B5086387.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]thiomorpholine](/img/structure/B5086402.png)
![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)
